molecular formula C9H10ClNO2 B3151021 5-Chloro-2-hydroxy-N,N-dimethylbenzamide CAS No. 70112-21-9

5-Chloro-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B3151021
CAS No.: 70112-21-9
M. Wt: 199.63 g/mol
InChI Key: WIKGZOXPDRIWMQ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by a chloro group at the 5-position, a hydroxyl group at the 2-position, and an N,N-dimethylamide moiety.

Properties

IUPAC Name

5-chloro-2-hydroxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKGZOXPDRIWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276346
Record name 5-Chloro-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70112-21-9
Record name 5-Chloro-2-hydroxy-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70112-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for 5-Chloro-2-hydroxy-N,N-dimethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The structural variations among benzamide derivatives significantly impact their physical and chemical properties. Key comparisons include:

Table 1: Comparison of 5-Chloro-2-hydroxy-N,N-dimethylbenzamide with Analogous Compounds

Compound Name Substituents Melting Point (°C) Solubility Trends Key Functional Traits References
5-Chloro-2-hydroxy-N,N-dimethylbenzamide 5-Cl, 2-OH, N,N-dimethylamide Not reported Moderate polarity Enhanced H-bonding (hydroxyl)
5-Chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide 5-Cl, 2-OCH₃, N-sulfamoylbenzyl 130–132 Lower polarity Methoxy reduces H-bonding capacity
5-Chloro-2-methoxy-N-phenethylbenzamide 5-Cl, 2-OCH₃, N-phenethyl Not reported Lipophilic Phenethyl enhances lipophilicity
5-Chloro-N,N-dimethyl-2-nitrobenzamide 5-Cl, 2-NO₂, N,N-dimethylamide Not reported Low polarity Nitro group increases reactivity
5-Chloro-2-hydroxy-N-(thioxo-oxadiazolyl)benzamide 5-Cl, 2-OH, N-thioxo-oxadiazolyl Not reported Variable (depends on N-substituent) Bioactive potential
Key Observations:
  • Hydroxyl vs. Methoxy Groups : Replacement of the hydroxyl group with methoxy (e.g., in and ) reduces hydrogen-bonding capacity, lowering solubility in polar solvents. This substitution also increases thermal stability, as seen in the higher melting point (130–132°C) of methoxy derivatives .
  • Amide Substituents : The N,N-dimethyl group in the target compound may reduce chromatographic retention compared to primary amides, as demonstrated by N,N-dimethylbenzamide derivatives exhibiting lower retention indices . In contrast, bulkier substituents like phenethyl () or sulfamoyl () enhance lipophilicity, impacting membrane permeability.
  • Nitro and Heterocyclic Modifications : Introduction of nitro groups () or heterocycles () alters electronic properties and bioactivity. Nitro-substituted analogs are more electrophilic, while thioxo-oxadiazolyl derivatives may target enzymes or receptors .

Biological Activity

5-Chloro-2-hydroxy-N,N-dimethylbenzamide (C10H12ClN2O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

5-Chloro-2-hydroxy-N,N-dimethylbenzamide features a benzamide core with a chlorine atom and a hydroxyl group positioned on the aromatic ring. This unique substitution pattern influences its reactivity and biological interactions.

Structural Formula

C9H10ClNO\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}

Biological Activities

Research indicates that 5-Chloro-2-hydroxy-N,N-dimethylbenzamide exhibits antimicrobial , anti-inflammatory , and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

  • Mechanism : The compound demonstrates antimicrobial activity by disrupting bacterial cell membranes and inhibiting key metabolic pathways.
  • Case Study : In a study assessing its efficacy against various pathogens, 5-Chloro-2-hydroxy-N,N-dimethylbenzamide showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anti-inflammatory Properties

  • Mechanism : The anti-inflammatory effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses.
  • Research Findings : A study revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

  • Mechanism : The compound may exert anticancer effects through apoptosis induction and cell cycle arrest in cancer cells.
  • Case Study : In vitro experiments demonstrated that 5-Chloro-2-hydroxy-N,N-dimethylbenzamide significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .

The biological activity of 5-Chloro-2-hydroxy-N,N-dimethylbenzamide is mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, altering their activity. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways related to inflammation and cell growth .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesUnique Features
3-Chloro-N-hydroxy-2,2-dimethylpropionamideDifferent substitution patternPotentially different biological activity
2-Chloro-N,N-dimethylbenzamideLacks hydroxyl groupDifferent reactivity due to absence of hydroxyl
5-Chloro-2-hydroxy-N,N-dimethylbenzamideUnique chlorine and hydroxyl positioningDistinct chemical reactivity and biological properties

Research Applications

The applications of 5-Chloro-2-hydroxy-N,N-dimethylbenzamide span various fields:

  • Medicinal Chemistry : Explored for developing new therapeutic agents targeting microbial infections and inflammatory diseases.
  • Pharmaceutical Industry : Used as an intermediate in synthesizing more complex pharmaceutical compounds.
  • Biochemical Research : Investigated for its role in studying enzyme kinetics and receptor interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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